molecular formula C8H7BrO3 B047553 3-Bromo-4-methoxybenzoic acid CAS No. 99-58-1

3-Bromo-4-methoxybenzoic acid

Cat. No. B047553
Key on ui cas rn: 99-58-1
M. Wt: 231.04 g/mol
InChI Key: BBPZABXVRBFWGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06017919

Procedure details

3-Bromo-4-methoxybenzaldehyde (15 g, 70 mmol), t-butanol (140 ml), 2-methyl-2-butene (50 ml, 469 mmol) were mixed, and to this solution was added dropwise a solution prepared by mixing sodium chlorite (10.42 g, 91 mmol), sodium dihydrogenphosphate dihydrate (14.2 g, 91 mmol) and water (70 nil). The mixture was stirred at room temperature for 16 hours. A 1N aqueous sodium hydroxide solution (50 ml) was added, and t-butanol was evaporated under reduced pressure. Conc. hydrochloric acid was added to make the mixture acidic. The precipitated crystals were collected by filtration and washed with hexane. The obtained crystals were dissolved in ethyl acetate (200 ml), and this solution was dried over anhydrous magnesium sulfate. The drying agent was filtered off, and the filtrate was concentrated under reduced pressure to give 3-bromo-4-methoxybenzoic acid (10.5 g, 65%) as colorless crystals.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
10.42 g
Type
reactant
Reaction Step Two
Name
sodium dihydrogenphosphate dihydrate
Quantity
14.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[O:10][CH3:11])[CH:5]=[O:6].CC(=CC)C.Cl([O-])=[O:18].[Na+].O.O.P([O-])(O)(O)=O.[Na+].[OH-].[Na+]>O.C(O)(C)(C)C>[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[O:10][CH3:11])[C:5]([OH:18])=[O:6] |f:2.3,4.5.6.7,8.9|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
BrC=1C=C(C=O)C=CC1OC
Name
Quantity
50 mL
Type
reactant
Smiles
CC(C)=CC
Name
Quantity
140 mL
Type
solvent
Smiles
C(C)(C)(C)O
Step Two
Name
Quantity
10.42 g
Type
reactant
Smiles
Cl(=O)[O-].[Na+]
Name
sodium dihydrogenphosphate dihydrate
Quantity
14.2 g
Type
reactant
Smiles
O.O.P(=O)(O)(O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
to this solution was added dropwise a solution
CUSTOM
Type
CUSTOM
Details
prepared
CUSTOM
Type
CUSTOM
Details
t-butanol was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
Conc. hydrochloric acid was added
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were collected by filtration
WASH
Type
WASH
Details
washed with hexane
DISSOLUTION
Type
DISSOLUTION
Details
The obtained crystals were dissolved in ethyl acetate (200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
this solution was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The drying agent was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC=1C=C(C(=O)O)C=CC1OC
Measurements
Type Value Analysis
AMOUNT: MASS 10.5 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 64.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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